molecular formula C25H26N4O2 B11211566 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethylbenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethylbenzyl)piperidine-4-carboxamide

Cat. No.: B11211566
M. Wt: 414.5 g/mol
InChI Key: IROPTHSSMVCDEJ-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ETHYLBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ETHYLBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method allows for the efficient synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form the desired benzofuro[3,2-d]pyrimidine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ETHYLBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ETHYLBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ETHYLBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and ultimately therapeutic outcomes.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ETHYLBENZYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

    2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one: Known for its fungicidal activity.

    1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol: . The uniqueness of 1-(BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ETHYLBENZYL)-4-PIPERIDINECARBOXAMIDE lies in its specific structure and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H26N4O2/c1-2-17-7-9-18(10-8-17)15-26-25(30)19-11-13-29(14-12-19)24-23-22(27-16-28-24)20-5-3-4-6-21(20)31-23/h3-10,16,19H,2,11-15H2,1H3,(H,26,30)

InChI Key

IROPTHSSMVCDEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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